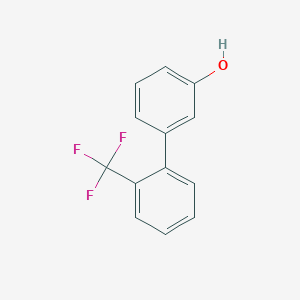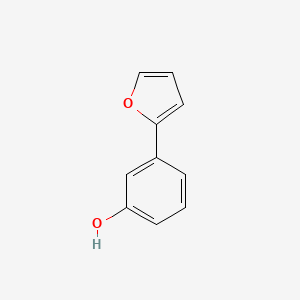
3-(Furan-2-yl)phenol, 95%
Overview
Description
3-(Furan-2-yl)phenol, 95% (3-F2P) is a phenolic compound that is widely used in scientific research. It is a colorless to yellowish-brown liquid with a faint odor and a boiling point of 212°C. 3-F2P is a versatile compound that has been used in a variety of scientific applications, including synthesis, biochemical and physiological research, and laboratory experiments.
Scientific Research Applications
3-(Furan-2-yl)phenol, 95% is used in a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. It has also been used in the study of biochemical and physiological processes, such as enzyme inhibition and signal transduction. Furthermore, 3-(Furan-2-yl)phenol, 95% has been used in laboratory experiments to study the effects of certain compounds on cellular processes.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)phenol, 95% is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450, and as a modulator of signal transduction pathways. It has also been shown to interact with certain receptors, such as the GABA A receptor, and to modulate the activity of certain proteins, such as the G protein-coupled receptor kinase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Furan-2-yl)phenol, 95% are not fully understood. However, it has been shown to inhibit certain enzymes, modulate signal transduction pathways, and interact with certain receptors. It has also been shown to have anti-inflammatory and anti-oxidant properties. In addition, 3-(Furan-2-yl)phenol, 95% has been shown to have neuroprotective effects, suggesting that it may be useful in the treatment of certain neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(Furan-2-yl)phenol, 95% in laboratory experiments include its low cost, its wide availability, and its versatility in terms of its applications. Additionally, 3-(Furan-2-yl)phenol, 95% is relatively easy to synthesize and can be purified by simple distillation. The main limitation of using 3-(Furan-2-yl)phenol, 95% in laboratory experiments is its low solubility in water, which can make it difficult to use in certain applications.
Future Directions
The potential future directions for 3-(Furan-2-yl)phenol, 95% research include further investigations into its biochemical and physiological effects, its mechanism of action, and its potential applications in the treatment of certain diseases. Additionally, further research into its synthesis and purification methods could lead to improved methods of production. Additionally, further research into its structure-activity relationships could lead to the development of more potent derivatives of 3-(Furan-2-yl)phenol, 95%. Finally, further research into its potential toxicity and safety could lead to a better understanding of its safety profile.
properties
IUPAC Name |
3-(furan-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRXUYBBUJFCSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602461 | |
| Record name | 3-(Furan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-yl)phenol | |
CAS RN |
35461-95-1 | |
| Record name | 3-(Furan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


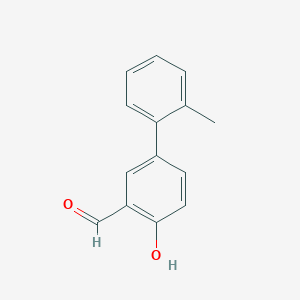

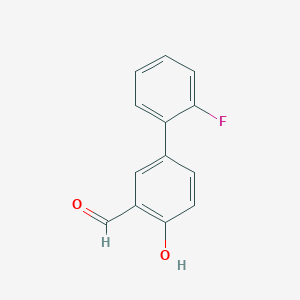

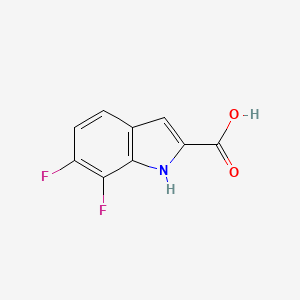
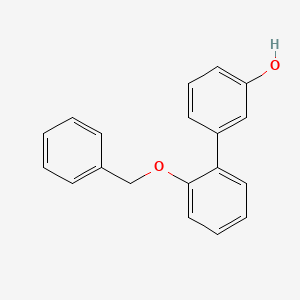
![6-Amino-7-methoxy-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B6326608.png)
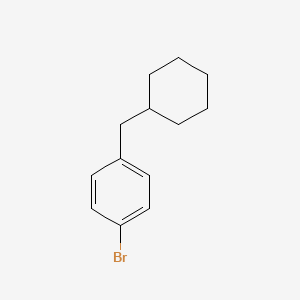


![Benzo[1,2,5]oxadiazole-5-carboxylic acid amide](/img/structure/B6326638.png)

